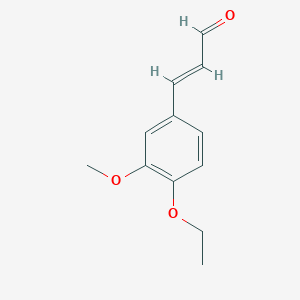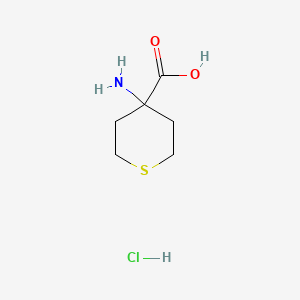
4-aminooxane-2-carboxylic acid, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-aminooxane-2-carboxylic acid, mixture of diastereomers, is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a mixture of stereoisomers, which are molecules that have the same molecular formula but differ in the spatial arrangement of atoms. The presence of multiple stereoisomers can influence the compound’s chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminooxane-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as oxane derivatives and amino acids.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Diastereomeric Mixture: The process results in a mixture of diastereomers, which can be separated using chromatographic techniques if needed.
Industrial Production Methods
In an industrial setting, the production of 4-aminooxane-2-carboxylic acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimization of Conditions: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing advanced purification methods such as crystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-aminooxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amino derivatives.
Scientific Research Applications
4-aminooxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-aminooxane-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyoxane-2-carboxylic acid: Similar in structure but with a hydroxyl group instead of an amino group.
4-aminooxane-2-carboxamide: Contains an amide group instead of a carboxylic acid group.
Uniqueness
4-aminooxane-2-carboxylic acid is unique due to its specific combination of functional groups and the presence of multiple diastereomers, which can result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1544494-67-8 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




